8-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]quinoline
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Overview
Description
8-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]quinoline is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, materials science, and industrial processes. This particular compound features a quinoline core substituted with a tert-butylphenoxyethoxyethoxy group, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, which can be synthesized through the Friedländer synthesis. This involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
The tert-butylphenoxyethoxyethoxy group is introduced through etherification reactions. This involves the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then further reacted with ethylene oxide to form 2-[2-(4-tert-butylphenoxy)ethoxy]ethanol. Finally, this intermediate is reacted with quinoline under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.
Chemical Reactions Analysis
Types of Reactions
8-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenoxyethoxyethoxy group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Studied for its potential as an antimalarial and anticancer agent.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 8-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]quinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. For example, as an antimalarial agent, it may inhibit the heme detoxification pathway in Plasmodium parasites. As an anticancer agent, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
8-[2-[2-(4-Methylphenoxy)ethoxy]ethoxy]quinoline: Similar structure but with a methyl group instead of a tert-butyl group.
8-[2-[2-(4-Chlorophenoxy)ethoxy]ethoxy]quinoline: Similar structure but with a chlorine atom instead of a tert-butyl group.
8-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]quinoline: Similar structure but with a methoxy group instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in 8-[2-[2-(4-Tert-butylphenoxy)ethoxy]ethoxy]quinoline imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and can lead to different biological activities and applications.
Properties
IUPAC Name |
8-[2-[2-(4-tert-butylphenoxy)ethoxy]ethoxy]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-23(2,3)19-9-11-20(12-10-19)26-16-14-25-15-17-27-21-8-4-6-18-7-5-13-24-22(18)21/h4-13H,14-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCZNUDMNIHREB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCOC2=CC=CC3=C2N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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